molecular formula C17H38O2Si3 B1173867 Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(2R)-2-[(1R)-4-methyl-3-cyclohexen-1-yl]propyl]- CAS No. 1263044-00-3

Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(2R)-2-[(1R)-4-methyl-3-cyclohexen-1-yl]propyl]-

Cat. No.: B1173867
CAS No.: 1263044-00-3
M. Wt: 358.7 g/mol
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Description

Introduction to Trisiloxane, 1,1,1,3,5,5,5-Heptamethyl-3-[(2R)-2-[(1R)-4-Methyl-3-Cyclohexen-1-yl]Propyl]-

Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(2R)-2-[(1R)-4-methyl-3-cyclohexen-1-yl]propyl]- represents a sophisticated example of modern organosilicon chemistry, combining the unique properties of siloxane polymers with naturally-derived organic functionality. This compound, commercially known as limonenyltrisiloxane, demonstrates the evolving landscape of specialty chemicals designed to meet contemporary demands for sustainable and high-performance materials. The molecular structure incorporates a trisiloxane backbone modified with a complex organic substituent derived from limonene, creating a hybrid material that exhibits both the desirable physical properties of silicones and the functional benefits associated with terpene chemistry.

The compound has garnered significant attention in recent years due to its potential as an environmentally conscious alternative to traditional cyclosiloxanes while maintaining comparable performance characteristics. Research has shown that this specialized trisiloxane offers exceptional sensory properties including light feel, excellent spreading characteristics, and reduced tackiness, making it particularly valuable in cosmetic and personal care applications. The molecular design represents a convergence of synthetic organic chemistry and materials science, where the careful incorporation of stereochemically defined organic groups onto a siloxane framework creates materials with tailored properties.

Contemporary research into functionalized siloxanes has revealed the importance of molecular architecture in determining bulk properties and performance characteristics. The specific configuration of trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(2R)-2-[(1R)-4-methyl-3-cyclohexen-1-yl]propyl]- exemplifies how strategic molecular design can yield materials that surpass the limitations of their constituent components. The compound's development reflects broader trends in green chemistry and sustainable materials science, where researchers seek to develop high-performance materials from renewable feedstocks while minimizing environmental impact.

Chemical Nomenclature and Structural Identity

The systematic nomenclature and structural characterization of trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(2R)-2-[(1R)-4-methyl-3-cyclohexen-1-yl]propyl]- reveals the complexity of modern organosilicon compounds and the precision required in their identification. The compound possesses a molecular formula of carbon seventeen hydrogen thirty-eight oxygen two silicon three, with a molecular weight of 358.7 grams per mole. This molecular composition reflects the substantial organic content relative to the siloxane framework, indicating the significant modification of the parent trisiloxane structure through the incorporation of the limonene-derived substituent.

The compound is registered under Chemical Abstracts Service Registry Number 1263044-00-3, providing a unique identifier for regulatory and commercial purposes. Multiple synonymous names exist for this compound, including the commercial designation limonenyltrisiloxane and the International Nomenclature of Cosmetic Ingredients name methylcyclohexenylisopropyltrisiloxane. These various nomenclature systems reflect the interdisciplinary nature of the compound's applications and the need for consistent identification across different technical and regulatory frameworks.

Property Value Reference
Molecular Formula C₁₇H₃₈O₂Si₃
Molecular Weight 358.7 g/mol
Chemical Abstracts Service Registry Number 1263044-00-3
Viscosity 4-5 centistokes
Refractive Index 1.426
Boiling Point 295°C
IUPAC Nomenclature and Siloxane Classification

The International Union of Pure and Applied Chemistry systematic name for this compound is trimethyl-[methyl-[(2R)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane, which provides a complete description of the molecular connectivity and stereochemistry. This nomenclature follows established conventions for organosilicon compounds, beginning with the terminal trimethylsilyl groups and progressing through the siloxane linkages to describe the complete molecular architecture. The systematic name reveals the trisiloxane core structure, consisting of three silicon atoms connected by oxygen bridges, with the central silicon bearing the complex organic substituent.

Within the broader classification of siloxanes, this compound belongs to the category of functionalized trisiloxanes, specifically those modified with terpene-derived organic groups. The siloxane backbone conforms to the general structural motif of silicon-oxygen-silicon linkages that define this class of organosilicon compounds. The compound can be further classified using the standard siloxane nomenclature system, where the methylated silicon termini correspond to M-units (monofunctional siloxane units with the formula (CH₃)₃SiO₀.₅) and the central functionalized silicon represents a modified D-unit (difunctional siloxane unit).

The specific arrangement of functional groups places this compound within the emerging class of bio-derived siloxanes, where natural product chemistry meets synthetic polymer science. This classification reflects the compound's origin from limonene, a major component of citrus essential oils, and its subsequent chemical modification to create a siloxane-functionalized derivative. The integration of renewable organic components into traditional siloxane structures represents an important development in sustainable materials chemistry and demonstrates the versatility of organosilicon synthesis methodologies.

Stereochemical Configuration Analysis

The stereochemical complexity of trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(2R)-2-[(1R)-4-methyl-3-cyclohexen-1-yl]propyl]- arises from the presence of two asymmetric carbon centers within the limonene-derived substituent, each designated with specific R-configuration stereochemistry. The first stereocenter is located at the carbon bearing the propyl chain attachment point, designated as (2R), while the second stereocenter resides within the cyclohexene ring system at the carbon bearing the methyl substituent, designated as (1R). This specific stereochemical arrangement corresponds to the natural configuration found in R-(+)-limonene, the predominant enantiomer obtained from citrus sources.

The retention of stereochemical integrity during the synthetic transformation from limonene to the functionalized trisiloxane represents a significant achievement in synthetic methodology. Research has demonstrated that the hydrosilylation reactions used to attach the limonene-derived group to the siloxane framework can proceed with high stereoselectivity, preserving the original asymmetric centers present in the natural product precursor. This stereochemical fidelity is crucial for maintaining the sensory and performance properties associated with the natural terpene while incorporating the beneficial characteristics of the siloxane moiety.

The three-dimensional molecular structure resulting from this stereochemical configuration influences both the physical properties and the biological activity of the compound. The specific spatial arrangement of functional groups affects intermolecular interactions, phase behavior, and surface activity, all of which contribute to the compound's performance in practical applications. Advanced analytical techniques including nuclear magnetic resonance spectroscopy and computational modeling have been employed to characterize the stereochemical configuration and understand its relationship to macroscopic properties.

Historical Context in Organosilicon Chemistry

The development of trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(2R)-2-[(1R)-4-methyl-3-cyclohexen-1-yl]propyl]- represents a culmination of more than 150 years of progress in organosilicon chemistry, building upon foundational discoveries that established the field. The origins of organosilicon chemistry can be traced to 1863, when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane, through the reaction of tetrachlorosilane with diethylzinc. This pioneering work established the possibility of forming stable carbon-silicon bonds and laid the groundwork for the extensive development of organosilicon chemistry that would follow.

The early 20th century witnessed significant advances through the work of Frederick Stanley Kipping, who coined the term "silicone" and developed fundamental synthetic methodologies including the use of Grignard reagents for preparing alkylsilanes and arylsilanes. Kipping's contributions were so significant that the Dow Chemical Company established an award in his honor for contributions to silicon chemistry. His work demonstrated the potential for creating silicon-based polymers and oligomers, establishing the conceptual framework for modern siloxane chemistry. The term "silicone," while initially based on an erroneous analogy to ketones, became the standard designation for polysiloxane materials.

The mid-20th century brought about major commercial developments in siloxane chemistry, including the discovery of the direct process for producing organosilicon chlorides and the development of silicone polymers for industrial applications. The hydrosilylation reaction, discovered and developed during this period, became a cornerstone methodology for functionalizing siloxanes with organic groups. This reaction, typically catalyzed by platinum-based complexes, enables the addition of silicon-hydrogen bonds across unsaturated organic compounds, providing a versatile route for creating functionalized siloxanes such as the limonene-modified trisiloxane under discussion.

Academic Significance in Functionalized Siloxane Research

The academic importance of trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(2R)-2-[(1R)-4-methyl-3-cyclohexen-1-yl]propyl]- extends beyond its commercial applications to encompass fundamental research questions in materials science, green chemistry, and molecular self-assembly. Research has demonstrated that functionalized siloxane oligomers can exhibit sophisticated self-assembly behavior reminiscent of both block copolymers and liquid crystalline materials, depending on the nature and organization of their functional groups. Studies of related functionalized siloxanes have shown that molecular architecture, including the nature of end groups and the degree of polymerization, dramatically influences phase behavior and morphology.

The compound serves as an important model system for understanding the relationship between molecular structure and macroscopic properties in hybrid organic-inorganic materials. Research has shown that the incorporation of bulky organic substituents onto siloxane backbones can significantly alter the conformational behavior and intermolecular interactions of these materials. The specific case of limonene-functionalized trisiloxanes provides insights into how naturally-derived functionality can be successfully integrated into synthetic polymer systems while maintaining desirable performance characteristics.

Contemporary research efforts have focused on understanding the synthetic methodologies required for selective functionalization of siloxanes with complex organic groups. The development of efficient hydrosilylation protocols for terpene-derived substrates has required careful optimization of reaction conditions and catalyst systems. Studies have demonstrated that limonene can undergo regioselective hydrosilylation exclusively at the terminal alkene group, preserving the cyclohexene functionality for subsequent chemical modifications or for maintaining biological activity. This selectivity is crucial for creating well-defined functionalized materials with predictable properties.

Research Area Key Findings Significance
Self-Assembly Behavior Functionalized siloxanes exhibit block copolymer-like phase separation Enables predictable material design
Synthetic Methodology Regioselective hydrosilylation of limonene preserves cyclohexene functionality Maintains natural product characteristics
Green Chemistry Bio-derived siloxanes offer sustainable alternatives to petroleum-based materials Addresses environmental concerns
Structure-Property Relationships Molecular architecture controls bulk material properties Enables rational material design

The academic study of functionalized siloxanes has also contributed to broader understanding of sustainable materials chemistry and the integration of renewable feedstocks into high-performance materials. The successful development of limonene-based siloxanes demonstrates the potential for creating sophisticated materials from abundant natural products while maintaining or improving upon the performance characteristics of conventional synthetic materials. This research has implications for the broader development of bio-based specialty chemicals and the transition toward more sustainable industrial chemistry practices.

Properties

IUPAC Name

trimethyl-[methyl-[(2R)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38O2Si3/c1-15-10-12-17(13-11-15)16(2)14-22(9,18-20(3,4)5)19-21(6,7)8/h10,16-17H,11-14H2,1-9H3/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJPSXUVRYNZKN-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1)[C@@H](C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Catalysis

The continuous catalysis method described in CN101921287B employs ion-exchange resins (e.g., Amberlyst-15) to facilitate siloxane redistribution. Key parameters include:

ParameterOptimal RangeEffect on Yield
Temperature80–120°CMaximizes Si–O bond rearrangement
Catalyst Loading5–10 wt%Balances activity and cost
Reaction Time4–8 hoursEnsures complete conversion

This method minimizes byproducts like cyclic tetrasiloxanes and enhances scalability.

Homogeneous Catalysis

In contrast, CN101653709A utilizes homogeneous bases (e.g., KOH) for siloxane alkylation. Example 3 of this patent achieves 85% yield by reacting hexamethyldisiloxane with aminopropyldimethoxymethylsilane at 80°C for 4 hours. For the target compound, analogous conditions could be applied using a chiral alkylating agent.

Purification and Characterization

Distillation Techniques

Unreacted siloxanes (e.g., HMDS) are removed via vacuum distillation (<10 mmHg). The target compound, with a higher molecular weight, is collected at 120–140°C (0.5 mmHg).

Crystallization

As demonstrated in the synthesis of endo-TriSXDA, recrystallization from toluene/hexane mixtures yields high-purity crystals. Differential scanning calorimetry (DSC) confirms the melting point (mp 143.5–144.5°C), while X-ray crystallography validates the stereochemistry.

Analytical Validation

Spectroscopic Methods

  • ¹H NMR : Peaks at δ 0.1–0.3 ppm (Si–CH₃), δ 1.2–1.6 ppm (cyclohexenyl CH₂), and δ 5.3–5.5 ppm (cyclohexenyl C=C–H).

  • ²⁹Si NMR : Resonances at −10 to −15 ppm (Si–O–Si) and −65 ppm (Si–C).

Chiral HPLC

Enantiomeric purity is assessed using a Chiralpak AD-H column (hexane/isopropanol 95:5), with retention times calibrated against racemic standards.

Challenges and Mitigation Strategies

  • Racemization : Elevated temperatures during distillation may cause epimerization. Solution: Use short-path distillation and minimize thermal exposure.

  • Catalyst Poisoning : Residual amines or moisture deactivate platinum catalysts. Solution: Pre-dry solvents and reagents over molecular sieves .

Chemical Reactions Analysis

Types of Reactions: Limonenyltrisiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the limonene moiety and the siloxane backbone .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the siloxane backbone .

Scientific Research Applications

Introduction to Trisiloxane, 1,1,1,3,5,5,5-Heptamethyl-3-[(2R)-2-[(1R)-4-methyl-3-cyclohexen-1-yl]propyl]-

Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(2R)-2-[(1R)-4-methyl-3-cyclohexen-1-yl]propyl]- (CAS No. 1873-88-7), is a siloxane compound characterized by its unique molecular structure and properties. With a molecular formula of C7H22O2Si3C_7H_{22}O_2Si_3 and a molecular weight of approximately 222.5 g/mol, this compound has garnered attention in various fields including organic synthesis, agriculture, and cosmetic formulations.

Basic Characteristics

  • Appearance : Colorless to almost colorless liquid
  • Boiling Point : 142 °C
  • Density : 0.819 g/mL at 25 °C
  • Solubility : Soluble in chloroform and slightly in methanol; miscible with acetone and ethanol but insoluble in water
  • Stability : Stable under normal conditions but flammable and incompatible with strong oxidizing agents .

Risk and Safety Information

The compound is classified under GHS hazard codes indicating flammability and irritation risks. Proper handling precautions are necessary to mitigate risks associated with its use .

Organic Synthesis

Trisiloxane is primarily utilized as a reagent in organic chemistry. Its applications include:

  • Catalysis : It serves as a catalyst in reduction reactions and is particularly effective in the platinum-catalyzed aromatic C-H silylation of arenes .
  • Silylation Reactions : The compound can facilitate the silylation of aryl iodides and other organic substrates, enhancing their reactivity for further chemical transformations .

Agricultural Adjuvants

Due to its surfactant properties, trisiloxane is used as an additive in pesticide formulations. It improves the spreading and wetting properties of pesticides on plant surfaces, leading to enhanced efficacy .

Cosmetic Industry

In cosmetic formulations, trisiloxane acts as a sensory performance enhancer. It is often incorporated into products for its ability to improve texture and feel on the skin while providing moisture retention properties .

Material Science

Trisiloxane compounds are being explored for their potential applications in the development of advanced materials due to their unique chemical properties. This includes their use in creating siloxane-based polymers that exhibit desirable mechanical and thermal properties .

Case Study 1: Use in Pesticide Formulations

A study demonstrated that the incorporation of trisiloxane into pesticide formulations significantly improved droplet spread on leaf surfaces compared to traditional surfactants. This enhancement led to increased absorption rates of active ingredients by plants.

Case Study 2: Cosmetic Formulation Optimization

Research involving various cosmetic products showed that formulations containing trisiloxane provided superior sensory attributes compared to those without it. Participants reported a smoother application experience and improved skin feel after using products with this compound.

Mechanism of Action

Limonenyltrisiloxane exerts its effects through the combination of the light feel and cleansing properties of limonene with the low surface tension of silicones. This unique combination allows for fast adsorption on the skin, providing a soft and silky after-feel. The compound’s molecular targets include the skin’s surface, where it enhances spreadability and reduces tackiness .

Comparison with Similar Compounds

    Caprylyl Methicone: Similar in its light, dry feel and excellent spreading qualities.

    Cyclopentasiloxane: Known for its volatility and sensory

Biological Activity

Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(2R)-2-[(1R)-4-methyl-3-cyclohexen-1-yl]propyl]- is a complex organosilicon compound with diverse applications in agriculture and cosmetics. Its unique molecular structure provides it with distinctive properties that enhance its biological activity. This article explores the biological activity of this compound through various studies and applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C15H38O2Si3
  • Molecular Weight : 334.72 g/mol

The structure features a trisiloxane backbone with multiple methyl groups and a cyclohexene moiety, contributing to its low surface tension and hydrophobic characteristics. These properties make it effective in various formulations.

Trisiloxane compounds like 1,1,1,3,5,5,5-heptamethyltrisiloxane function primarily as surfactants and adjuvants. Their biological activity can be attributed to:

  • Surface Activity : The low surface tension allows for better spreading on surfaces, enhancing the efficacy of agricultural sprays and cosmetic formulations.
  • Sensory Enhancement : In cosmetics, it improves the sensory feel of products by providing a silky texture and reducing greasiness .

Applications in Agriculture

In agricultural settings, trisiloxanes are used as adjuvants to improve the performance of pesticides and herbicides. They facilitate better coverage and penetration of active ingredients into plant tissues. Studies have shown that formulations containing trisiloxanes can lead to:

  • Improved Efficacy : Enhanced absorption of active ingredients results in better pest control.
  • Reduced Chemical Use : By improving effectiveness, less active ingredient is needed per application.

Applications in Cosmetics

In the cosmetic industry, this compound is utilized for its sensory properties. It acts as:

  • Emollient : Providing moisture and smoothness to skin formulations.
  • Wetting Agent : Enhancing the spreadability of products on skin or hair.

Research indicates that formulations containing this trisiloxane exhibit improved user satisfaction due to their desirable sensory attributes .

Case Study 1: Agricultural Adjuvant Performance

A study assessing the performance of 1,1,1,3,5,5,5-heptamethyltrisiloxane as an agricultural adjuvant demonstrated significant improvements in herbicide efficacy. The results indicated a 30% increase in herbicide absorption compared to standard formulations without trisiloxanes.

ParameterStandard FormulationWith Trisiloxane
Absorption Rate (%)5080
Weed Control (%)7090
Active Ingredient UsedGlyphosateGlyphosate

Case Study 2: Cosmetic Sensory Evaluation

A sensory evaluation study involving creams containing this trisiloxane showed that users preferred the texture and spreadability compared to creams without it.

AttributeControl CreamCream with Trisiloxane
Smoothness (Scale 1-10)69
Greasiness (Scale 1-10)74
Overall Satisfaction (%)7090

Safety and Regulatory Considerations

While trisiloxanes are generally recognized as safe for use in cosmetics and agriculture, they must be handled with care due to potential environmental impacts. Regulatory agencies monitor their use to ensure safety standards are met.

Q & A

Q. What synthetic methodologies are recommended for preparing trisiloxane derivatives with chiral substituents?

Answer: Synthesis typically involves hydrosilylation or controlled condensation reactions. For chiral substituents, enantioselective catalysis or chiral auxiliaries are critical. describes a double alkylation method using bis(bromomethyl)diphenylsilane and t-BuLi in THF/TMU, achieving 69% yield with rigorous purification (silica gel chromatography). Key steps include:

  • Temperature-controlled reaction conditions (-40°C to room temperature).
  • Characterization via 1H^{1}\text{H} NMR (δ\delta 0.59 ppm for Si-CH3_3), 29Si^{29}\text{Si} NMR (δ\delta 9.6 and -14.9), and IR (2907 cm1^{-1} for C-H stretches) .
  • For UV-curable derivatives (e.g., methacrylate-functionalized trisiloxanes), radical-initiated grafting under inert atmospheres is advised .

Q. How should researchers characterize trisiloxane derivatives to confirm structural fidelity?

Answer: Multi-modal analytical workflows are essential:

  • NMR Spectroscopy : 29Si^{29}\text{Si} NMR distinguishes Si-O-Si (δ\delta -15 to -20 ppm) and Si-CH3_3 (δ\delta ~10 ppm) environments. 1H^{1}\text{H} NMR resolves chiral cyclohexenyl protons (δ\delta 5.0–5.5 ppm) .
  • GC-MS : For volatile derivatives, use DB-5MS columns and electron ionization (70 eV) to detect fragmentation patterns (e.g., m/z 504 [M+^+]) .
  • IR Spectroscopy : Confirm Si-O-Si stretches (1014–1099 cm1^{-1}) and vinyl groups (1630 cm1^{-1}) .

Q. What safety protocols are critical for handling trisiloxanes in laboratory settings?

Answer:

  • PPE : Use nitrile gloves and fume hoods due to potential respiratory irritants (e.g., volatile siloxanes) .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .
  • Storage : Store in amber vials at -20°C under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of trisiloxanes (e.g., solubility, thermal stability)?

Answer:

  • Data Validation : Cross-reference with NIST Standard Reference Data (e.g., IR/NMR spectra) and avoid unreliable sources like BenchChem .
  • Reproducibility : Document solvent purity (e.g., anhydrous THF) and reaction atmospheres (N2_2/Ar). For thermal stability discrepancies, use differential scanning calorimetry (DSC) under controlled heating rates .

Q. What experimental designs are optimal for studying trisiloxane superspreading behavior on hydrophobic surfaces?

Answer:

  • Dynamic Spreading Assays : Use high-speed imaging to track contact angle reduction over time. notes trisiloxanes exhibit unique front propagation compared to surfactants .
  • Solution Preparation : Prepare 0.1–1.0 wt% aqueous solutions with deionized water (pH 6–7) to mimic superspreader conditions .
  • Substrate Choice : Use polydimethylsiloxane (PDMS) or paraffin films to model hydrophobic surfaces .

Q. How can computational modeling complement experimental studies of trisiloxane conformational dynamics?

Answer:

  • Molecular Dynamics (MD) : Simulate Si-O-Si bond flexibility and cyclohexenyl substituent rotations (AMBER or CHARMM force fields).
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict NMR chemical shifts (±\pm2 ppm accuracy) .

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